molecular formula C17H13ClN2O3 B5752597 N-(4-chlorophenyl)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide

N-(4-chlorophenyl)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide

Cat. No. B5752597
M. Wt: 328.7 g/mol
InChI Key: JQQVVHPVQPPEPX-WQLSENKSSA-N
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Description

N-(4-chlorophenyl)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide, also known as C16, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields.

Scientific Research Applications

N-(4-chlorophenyl)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, N-(4-chlorophenyl)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide has shown promising results as an anticancer agent. Studies have shown that N-(4-chlorophenyl)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. N-(4-chlorophenyl)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide has also been studied for its potential use as an anti-inflammatory agent. In a study conducted on mice, N-(4-chlorophenyl)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide was found to significantly reduce inflammation in the paw of mice induced with carrageenan.

Mechanism of Action

N-(4-chlorophenyl)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide exerts its effects through various mechanisms. In cancer cells, N-(4-chlorophenyl)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide induces apoptosis by activating caspase-3 and caspase-9, which are responsible for the cleavage of various proteins involved in cell survival. N-(4-chlorophenyl)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide also inhibits the Akt/mTOR pathway, which is responsible for cell growth and proliferation. Inflammatory cells, N-(4-chlorophenyl)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide inhibits the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide has been shown to have various biochemical and physiological effects. In cancer cells, N-(4-chlorophenyl)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide inhibits the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Inflammatory cells, N-(4-chlorophenyl)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide inhibits the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. N-(4-chlorophenyl)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide has also been shown to have antioxidant properties and can scavenge free radicals.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(4-chlorophenyl)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide in lab experiments is its low toxicity profile. N-(4-chlorophenyl)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide has been shown to be relatively safe and non-toxic, making it an ideal candidate for further studies. However, one of the limitations of using N-(4-chlorophenyl)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of N-(4-chlorophenyl)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide. One potential direction is the development of N-(4-chlorophenyl)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide derivatives with improved solubility and bioavailability. Another potential direction is the study of N-(4-chlorophenyl)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide in combination with other anticancer agents to determine its synergistic effects. Additionally, the study of N-(4-chlorophenyl)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide in various animal models of cancer and inflammation can provide further insights into its potential therapeutic applications.

Synthesis Methods

The synthesis of N-(4-chlorophenyl)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide involves the reaction of 4-chlorobenzaldehyde and 4-hydroxy-3-methoxybenzaldehyde with malononitrile in the presence of ammonium acetate and acetic acid. The resulting product is then subjected to a Knoevenagel condensation reaction with acrylamide to produce N-(4-chlorophenyl)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide.

properties

IUPAC Name

(Z)-N-(4-chlorophenyl)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O3/c1-23-16-9-11(2-7-15(16)21)8-12(10-19)17(22)20-14-5-3-13(18)4-6-14/h2-9,21H,1H3,(H,20,22)/b12-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQQVVHPVQPPEPX-WQLSENKSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C(/C#N)\C(=O)NC2=CC=C(C=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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